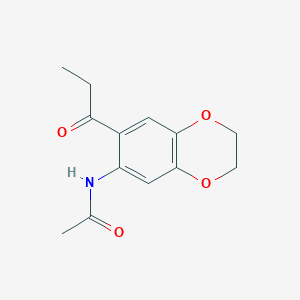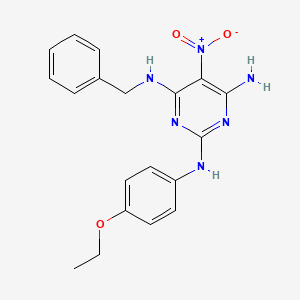
3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Acétyl-5-(4-méthylphényl)-1,3,4-oxadiazol-2-one est un composé hétérocyclique appartenant à la famille des oxadiazoles. Les oxadiazoles sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale, en agriculture et en science des matériaux. La présence des groupes acétyle et méthylphényle dans ce composé améliore sa réactivité chimique et son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-Acétyl-5-(4-méthylphényl)-1,3,4-oxadiazol-2-one implique généralement la cyclisation d'hydrazides appropriés avec des chlorures d'acyle ou des acides carboxyliques. Une méthode courante comprend la réaction de la 4-méthylbenzohydrazide avec l'anhydride acétique en présence d'un agent déshydratant tel que l'oxychlorure de phosphore. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Acétyl-5-(4-méthylphényl)-1,3,4-oxadiazol-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle oxadiazole en d'autres structures hétérocycliques.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire aux groupes acétyle et méthylphényle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles (par exemple, les amines, les thiols) sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes d'oxadiazole, tandis que les réactions de substitution peuvent produire divers oxadiazoles substitués.
Applications De Recherche Scientifique
La 3-Acétyl-5-(4-méthylphényl)-1,3,4-oxadiazol-2-one a plusieurs applications en recherche scientifique, notamment :
Chimie médicinale : Le composé présente un potentiel comme agent antimicrobien, antifongique et anticancéreux. Il a été étudié pour sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la progression de la maladie.
Agriculture : Il est utilisé comme pesticide et herbicide en raison de sa capacité à perturber la croissance et le développement des ravageurs et des mauvaises herbes.
Science des matériaux : Le composé est exploré pour son utilisation dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Acétyl-5-(4-méthylphényl)-1,3,4-oxadiazol-2-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou aux sites allostériques, ce qui entraîne la perturbation des voies métaboliques. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(4-Chlorophényl)-1,3,4-thiadiazol-2-sulfonamide : Ce composé partage une structure hétérocyclique similaire mais contient un cycle thiadiazole au lieu d'un cycle oxadiazole.
Benzyl-3-(4-méthylphényl)-1H-indazole : Ce composé présente un schéma de substitution aromatique similaire mais comporte un cycle indazole.
Unicité
La 3-Acétyl-5-(4-méthylphényl)-1,3,4-oxadiazol-2-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence du groupe acétyle améliore sa capacité à participer à diverses réactions chimiques, tandis que le groupe méthylphényle contribue à son activité biologique et à sa spécificité.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
3-acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-5-9(6-4-7)10-12-13(8(2)14)11(15)16-10/h3-6H,1-2H3 |
Clé InChI |
RJKPJERJRRYODT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(=O)O2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-4-nitrophenyl)-2-[(2-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12478943.png)

![2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12478962.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12478964.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)
![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
![N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12479000.png)
![N-(6-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12479005.png)
![2-[4-(4-ethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479011.png)
![4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B12479014.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)

![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
